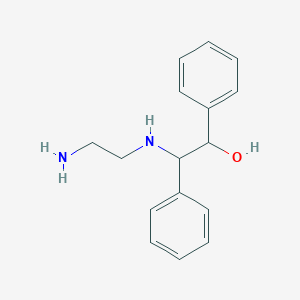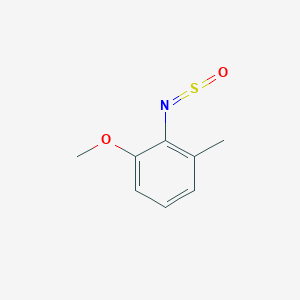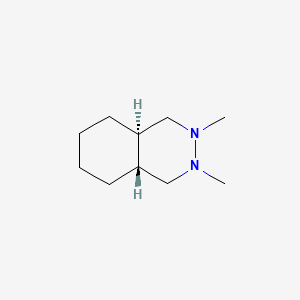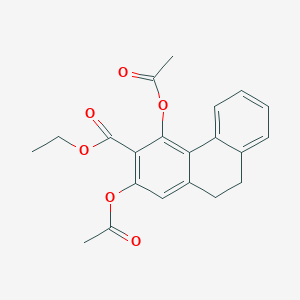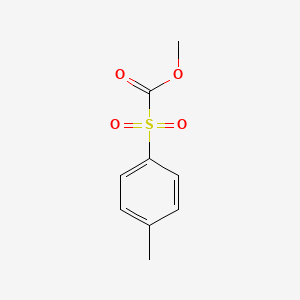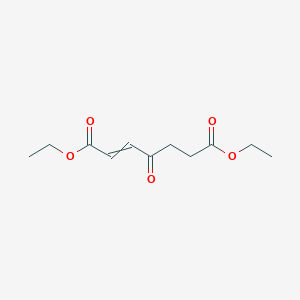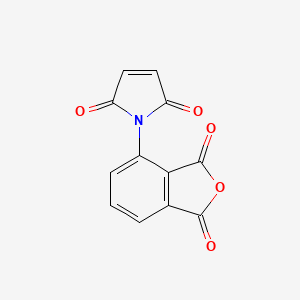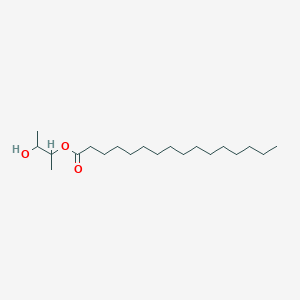![molecular formula C7H14O3 B14617156 [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 57626-73-0](/img/structure/B14617156.png)
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis process.
化学反应分析
Types of Reactions
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学研究应用
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: This compound shares a similar structural motif but has different functional groups and applications.
Quinidine: Another compound with a similar dioxolane ring structure but different pharmacological properties.
Uniqueness
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
57626-73-0 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI 键 |
VWUQFWPEGNZUQV-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)CO |
规范 SMILES |
CC1C(OC(O1)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




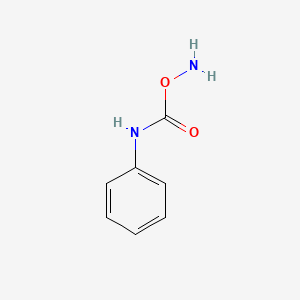
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)

